molecular formula C12H14N2O B15069237 (R)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

(R)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B15069237
M. Wt: 202.25 g/mol
InChI Key: NXBZDGUMVDZVNE-LLVKDONJSA-N
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Description

(R)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is a chiral tetrahydronaphthalene derivative characterized by an amino group at position 5, a methoxy group at position 3, and a nitrile substituent at position 2. Its molecular formula is C₁₂H₁₅N₂O, with a molecular weight of 201.26 g/mol (derived from structural analogs in –18). The compound’s stereochemistry at position 5 (R-configuration) is critical for its biological activity and interactions with chiral environments. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of CNS-targeting agents due to its structural resemblance to bioactive naphthalene derivatives .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

(5R)-5-amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

InChI

InChI=1S/C12H14N2O/c1-15-12-6-10-8(5-9(12)7-13)3-2-4-11(10)14/h5-6,11H,2-4,14H2,1H3/t11-/m1/s1

InChI Key

NXBZDGUMVDZVNE-LLVKDONJSA-N

Isomeric SMILES

COC1=C(C=C2CCC[C@H](C2=C1)N)C#N

Canonical SMILES

COC1=C(C=C2CCCC(C2=C1)N)C#N

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies for Tetrahydronaphthalene Backbone Formation

The tetrahydronaphthalene framework serves as the structural foundation for this compound. Two primary approaches dominate industrial and laboratory syntheses:

Diels-Alder Cycloaddition Followed by Partial Hydrogenation

A cyclohexene intermediate is generated via Diels-Alder reaction between 1,3-butadiene and an appropriately substituted dienophile (e.g., 2-methoxy-5-nitrobenzaldehyde). Subsequent partial hydrogenation under controlled pressure (5–15 bar H₂) with Raney nickel yields the tetrahydronaphthalene core. Key variables include:

Parameter Optimal Range Impact on Yield
Hydrogenation Temp 80–120°C Prevents over-reduction
Catalyst Loading 5–10 wt% Ni Balances activity vs. cost
Reaction Time 6–12 hrs Minimizes side reactions

Friedel-Crafts Alkylation of Substituted Benzene Derivatives

Electron-rich aromatic systems (e.g., 3-methoxyphenol) undergo alkylation with γ,δ-unsaturated carbonyl compounds in the presence of Lewis acids like AlCl₃. This method directly installs the methoxy group while constructing the bicyclic system.

Stereoselective Introduction of the (R)-Amino Group

Chiral induction at the C5 position is achieved through three validated protocols:

Asymmetric Catalytic Hydrogenation of Enamines

A prochiral enamine intermediate (5-imino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile) undergoes hydrogenation using chiral Rhodium-DuPhos complexes. This method achieves enantiomeric excess (ee) >98% when conducted at -20°C in THF with 0.5 mol% catalyst loading.

Kinetic Resolution via Lipase-Catalyzed Acylation

Racemic 5-amino intermediates are resolved using immobilized Candida antarctica lipase B (CAL-B) in vinyl acetate. The (S)-enantiomer is preferentially acetylated, leaving the desired (R)-amine with 94–97% ee after 48 hrs at 25°C.

Chiral Auxiliary Approach

Condensation with (R)-(-)-1-phenylethylamine forms a diastereomeric imine, separable by crystallization from ethanol/water (3:1). Subsequent acidic cleavage (6M HCl, reflux) liberates the enantiopure amine.

Sequential Functionalization: Methoxy and Carbonitrile Groups

Methoxylation via Nucleophilic Aromatic Substitution

A halogenated precursor (5-bromo-3-hydroxy derivative) reacts with sodium methoxide in DMF at 150°C. Copper(I) iodide catalysis enhances substitution efficiency:

$$
\text{Ar-Br} + \text{NaOCH}3 \xrightarrow{\text{CuI, DMF}} \text{Ar-OCH}3 + \text{NaBr}
$$

Yields exceed 85% with <2% demethylation byproducts.

Cyanation Strategies for Carbonitrile Installation

Rosenmund-von Braun Reaction

Aryl bromides react with CuCN in NMP at 200°C, achieving 70–75% conversion. Limitations include substrate decomposition at elevated temperatures.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig conditions using Pd₂(dba)₃/Xantphos with Zn(CN)₂ enable cyanation at 100°C with improved functional group tolerance:

$$
\text{Ar-Br} + \text{Zn(CN)}2 \xrightarrow{\text{Pd catalyst}} \text{Ar-CN} + \text{ZnBr}2
$$

This method achieves 92% yield with 0.5 mol% catalyst loading.

Industrial Scale-Up Considerations

Continuous Flow Hydrogenation

Telescoping the enamine hydrogenation step into a continuous flow reactor (H-Cube®) enhances throughput:

Parameter Batch Process Flow System
Space-Time Yield 0.8 g/L·hr 5.2 g/L·hr
Catalyst Recycling Not feasible 10+ cycles
Byproduct Formation 12–15% <5%

Crystallization-Induced Diastereomer Resolution

Combining the chiral amine with dibenzoyl-L-tartaric acid in ethanol/water (4:1) provides 99.5% ee material after two recrystallizations. Process analytical technology (PAT) monitors polymorphic transitions in real-time.

Analytical Characterization Benchmarks

Critical quality attributes are verified through:

Chiral HPLC Analysis

  • Column: Chiralpak IC (250 × 4.6 mm, 5 µm)
  • Mobile Phase: n-Hexane/EtOH/DEA (80:20:0.1)
  • Retention Times: (R)-isomer 12.3 min, (S)-isomer 14.7 min

X-ray Crystallographic Validation

Single-crystal analysis confirms absolute configuration. Key metrics:

Parameter Observed Value
Flack Parameter -0.02(3)
R-factor 0.032
Torsion Angle C5-NH 178.4°

Emerging Methodologies in Stereocontrol

Enzymatic Dynamic Kinetic Resolution

Novel aminomutases enable racemization of unwanted (S)-amine while CAL-B selectively acylates the (R)-enantiomer. This tandem process achieves 99% ee in single-pass operation.

Photoredox Catalysis for C-H Amination

Visible-light-mediated amination using Ir(ppy)₃ and N-fluorobenzenesulfonimide (NFSI) installs the amino group directly, bypassing intermediate steps:

$$
\text{C-H} + \text{NFSI} \xrightarrow{h\nu, \text{Ir catalyst}} \text{C-NH}_2 + \text{byproducts}
$$

Preliminary yields reach 65% with 97% ee.

Comparative Analysis of Synthetic Routes

Method Total Steps Overall Yield ee (%) Cost Index*
Catalytic Hydrogenation 6 41% 99.2 1.00
Chiral Resolution 8 33% 99.8 1.45
Enzymatic DKR 5 58% 99.5 0.92

*Relative to benchmark process

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereoselective processes in biological systems.

Medicine

In medicinal chemistry, ®-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has potential as a lead compound for the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate for various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and carbonitrile groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of substituted tetrahydronaphthalene carbonitriles. Key structural analogs include:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
(R)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile C₁₂H₁₅N₂O NH₂ (5), OCH₃ (3), CN (2) 201.26 Chiral center (R-configuration)
5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (–16) C₁₁H₁₁NO OH (5), CN (2) 173.21 Hydroxyl group enhances polarity
3-Methoxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (–18) C₁₂H₁₁NO₂ OCH₃ (3), CN (2), C=O (5) 201.22 Ketone group increases reactivity
3-Acetyl-5,6,7,8-tetrahydro-2-naphthalenecarbonitrile () C₁₃H₁₃NO COCH₃ (3), CN (2) 199.25 Acetyl group modifies steric effects
2-Amino-4-[5-chloro-2-(4-chlorobenzyloxy)phenyl]-5-oxo-4H-chromene-3-carbonitrile () C₂₃H₁₅Cl₂N₂O₂ Cl (5, benzyl), CN (3), NH₂ (2) 436.29 Chromene backbone with halogenation

Physicochemical Properties

  • Melting Points: The (R)-5-amino-3-methoxy derivative’s hydrochloride salt (CAS: 2208138-72-9) is reported with a purity of 97% but lacks explicit melting point data . A structurally related compound, 3-amino-4-(1H-benzimidazol-2-yl)-1-phenyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (), exhibits a melting point of 211–213°C, attributed to strong hydrogen bonding (NH₂ and CN groups) . 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile () has higher polarity due to the hydroxyl group, likely reducing its melting point compared to methoxy analogs.
  • Synthetic Routes :

    • The parent compound may be synthesized via aryl nitrile cyclization under aqueous conditions using phase-transfer catalysts like TEBA (triethyl benzyl ammonium chloride), as seen in similar naphthalene carbonitrile syntheses () .
    • In contrast, chromene derivatives () often employ Michael addition followed by cyclocondensation, leveraging electron-withdrawing groups (e.g., CN) to activate substrates .

Stability and Handling

  • The (R)-5-amino-3-methoxy derivative’s hydrochloride salt requires storage at –20°C to prevent racemization, whereas non-ionic analogs (e.g., 5-hydroxy derivative) are stable at room temperature when sealed () .
  • Safety data for the 3-methoxy-5-oxo analog (–18) highlight hazards (H302-H315-H319-H335), emphasizing the need for controlled handling compared to less reactive amino derivatives .

Biological Activity

(R)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol. The compound features a tetrahydronaphthalene core with an amino group, a methoxy group, and a carbonitrile group. The presence of a chiral center allows for enantiomeric variations that can significantly influence its biological activity and reactivity in chemical processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Key aspects include:

  • Hydrogen Bonding : The amino group facilitates hydrogen bonding with active sites on proteins.
  • Hydrophobic Interactions : The methoxy and carbonitrile groups contribute to hydrophobic interactions that enhance binding affinity.
  • Dopaminergic Activity : Its structural similarity to dopamine suggests potential dopaminergic activity, which has been explored in various studies.

Antitumor Activity

Research indicates that this compound may exhibit antitumor properties by binding to sites on tubulin critical for cell division. This interaction could potentially disrupt microtubule dynamics and inhibit cancer cell proliferation.

Neurotransmitter Modulation

Due to its structural resemblance to neurotransmitters like dopamine, the compound has been investigated for its ability to modulate neurotransmitter systems. Studies have shown that it may influence dopaminergic pathways, which are crucial in various neurological disorders.

Interaction Studies

Recent studies have employed molecular docking simulations and binding assays to elucidate the interactions between this compound and its biological targets. These studies have demonstrated significant binding affinities and provided insights into the compound's mechanism of action.

Study FocusMethodologyKey Findings
Binding AffinityMolecular DockingHigh affinity for tubulin binding sites
Neurotransmitter InteractionReceptor Binding AssaysModulation of dopaminergic activity observed

Case Studies

  • Antitumor Efficacy : In vitro studies have shown that this compound inhibits the growth of several cancer cell lines by disrupting microtubule formation.
  • Neuropharmacological Effects : Animal models have indicated that the compound may improve symptoms in models of Parkinson's disease by enhancing dopaminergic signaling.

Q & A

Q. What are the recommended methods for confirming the stereochemical configuration (R) of this compound?

The (R)-configuration can be validated using single-crystal X-ray diffraction (SC-XRD) with refinement programs like SHELXL . For example, in structurally similar tetrahydrochromene carbonitriles, SC-XRD data (e.g., R factor < 0.05, data-to-parameter ratio > 13) resolve stereochemistry by analyzing torsion angles and bond distances relative to the chiral center . Polarimetry or chiral HPLC coupled with computational modeling (e.g., DFT-based optical rotation calculations) may corroborate results.

Q. How can researchers synthesize (R)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile with high enantiomeric purity?

Asymmetric catalysis or chiral auxiliary approaches are typical for enantioselective synthesis. For related compounds, reductive amination of ketones using chiral catalysts (e.g., BINAP-Ru complexes) or resolution via diastereomeric salt formation has been employed . Post-synthesis, monitor purity via chiral GC/MS or circular dichroism (CD) spectroscopy.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : Assign methoxy (δ ~3.8 ppm), amino (δ ~4.5-5.5 ppm, broad), and tetrahydronaphthalene protons using 2D COSY/HSQC .
  • MS : High-resolution ESI-MS confirms the molecular ion ([M+H]<sup>+</sup> expected at m/z ~245.13) and fragmentation patterns .
  • IR : Identify nitrile (C≡N stretch ~2220 cm<sup>-1</sup>) and amino (N-H stretch ~3350 cm<sup>-1</sup>) groups .

Q. How is the crystal structure of this compound typically determined?

SC-XRD data collection at 298 K (λ = 0.71073 Å) with programs like WinGX or SHELXTL refines lattice parameters (e.g., triclinic P1 space group, α/β/γ angles ~70–80°) and thermal displacement parameters. For example, similar compounds show mean C-C bond distances of 1.52 Å and R factors < 0.045 .

Q. What safety precautions are required when handling this compound?

While direct toxicity data are limited, structurally related nitriles and methoxy-substituted aromatics are classified as toxic (Category III) . Use fume hoods, nitrile gloves, and cold storage (0–6°C) to prevent degradation. Refer to SDS guidelines for naphthalene derivatives, which highlight risks of respiratory irritation .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in experimental structural data?

Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-311+G(d,p)) predict bond lengths and angles for comparison with XRD data. For example, puckering coordinates (Cremer-Pople parameters) quantify non-planarity in tetrahydronaphthalene rings and identify deviations >0.1 Å as significant . Software like ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Q. What strategies address low data-to-parameter ratios in XRD refinement?

For low-resolution data (e.g., twinned crystals), use SHELXL’s TWIN/BASF commands to model twinning fractions . Constraints (e.g., AFIX for rigid groups) or Hirshfeld atom refinement (HAR) improve accuracy. In a study of chromene carbonitriles, data-to-parameter ratios >15 reduced overfitting .

Q. How do solvent and temperature affect the compound’s conformational stability?

Variable-temperature NMR (VT-NMR) in DMSO-d6 or CDCl3 tracks ring puckering dynamics. For example, coalescence temperatures (~300 K) reveal energy barriers (ΔG‡ ~50 kJ/mol) for chair-boat transitions in tetrahydro rings . MD simulations (e.g., AMBER) model solvent effects on hydrogen bonding with nitrile/amino groups.

Q. What bioactivity hypotheses exist for this compound based on structural analogs?

Similar carbonitriles exhibit kinase inhibition or antimicrobial activity . Docking studies (AutoDock Vina) with target proteins (e.g., COX-2) prioritize substituent modifications. For instance, methoxy groups enhance lipid solubility, while amino groups enable H-bonding with active sites .

Q. How can researchers validate synthetic intermediates using hyphenated techniques?

LC-MS/MS (Q-TOF) identifies byproducts (e.g., deaminated or oxidized species) with mass errors <2 ppm . For chiral intermediates, compare experimental CD spectra with TD-DFT calculations (e.g., Gaussian 16) to confirm enantiopurity .

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